{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol
Description
Properties
IUPAC Name |
[1-[(5-chlorothiophen-2-yl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNOS/c12-11-2-1-10(15-11)7-13-5-3-9(8-14)4-6-13/h1-2,9,14H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMHOLPWJSUNLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chlorothiophene-2-carbaldehyde and piperidine.
Formation of Intermediate: The 5-chlorothiophene-2-carbaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol: can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol: has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a building block in material science.
Mechanism of Action
The mechanism of action of {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Key Findings :
- Lipophilicity: The 5-chlorothiophene group in the target compound provides moderate lipophilicity (LogP ~2–3), intermediate between benzyl (higher LogP) and aminophenyl (lower LogP) analogs .
- Synthetic Flexibility : Unlike Schiff bases (e.g., L1–L3), which require imine formation , the hydroxymethyl group in the target compound allows for further functionalization, such as esterification or oxidation to carboxylic acids .
Thiophene-Modified Piperidine Derivatives
Key Findings :
- Bioactivity : Thiophene-containing compounds like the target exhibit distinct electronic properties due to sulfur’s polarizability, which may enhance interactions with aromatic residues in enzyme active sites compared to benzimidazole or pyridazine analogs .
Biological Activity
{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a piperidine ring, which is known for its diverse biological properties, and a chlorothiophene moiety that enhances its pharmacological profile.
Antibacterial Activity
Research has indicated that compounds containing the piperidine nucleus exhibit antibacterial properties . For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves the inhibition of bacterial enzymes or disruption of cell membrane integrity.
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor , particularly targeting acetylcholinesterase (AChE) and urease. Such inhibition is crucial in treating conditions like Alzheimer's disease and urinary tract infections . The effectiveness in inhibiting these enzymes suggests potential therapeutic applications in neurodegenerative diseases and infections.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects . In vitro studies show that it can modulate inflammatory signaling pathways, which may be beneficial in treating chronic inflammatory conditions .
Study 1: Antibacterial Efficacy
A study conducted by Aziz-ur-Rehman et al. (2011) synthesized various piperidine derivatives, including those similar to this compound. The synthesized compounds were tested against several bacterial strains, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 200 µg/mL depending on the specific derivative .
Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, the synthesized derivatives were tested for their ability to inhibit AChE. The results indicated that some derivatives exhibited IC50 values as low as 30 nM, highlighting their potential as therapeutic agents in managing Alzheimer's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : The compound's structure allows it to bind effectively to target enzymes and receptors.
- Modulation of Signaling Pathways : It influences various signaling pathways related to inflammation and cell survival.
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol with high purity?
- Methodology : The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 5-chlorothiophene-2-carbaldehyde with piperidin-4-ylmethanol derivatives under acidic conditions (e.g., TFA) or using ethylene glycol as a solvent . Purification via column chromatography (e.g., 10% methanol in CH₂Cl₂) or recrystallization is critical to achieve >95% purity. Yield optimization may require iterative adjustments to reaction time (e.g., 4–6 hours at 73°C) and stoichiometry .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Analytical Approach :
- ¹H/¹³C NMR : Key signals include the hydroxymethyl proton (δ ~3.5–4.0 ppm) and the piperidine ring protons (δ ~2.5–3.5 ppm). The 5-chlorothiophen-2-yl group shows distinct aromatic protons (δ ~6.5–7.5 ppm) .
- LCMS/HPLC : Use mobile phases like methanol/sodium acetate buffer (65:35, pH 4.6) for retention time consistency. Confirm molecular ion peaks (e.g., [M+H]⁺) via LCMS .
- X-ray crystallography : For absolute configuration, co-crystallize with chaotropic agents (e.g., hexafluorophosphate salts) .
Q. What are the recommended storage conditions to prevent degradation?
- Guidelines : Store in sealed containers under inert gas (N₂/Ar) at RT. Avoid prolonged exposure to light or moisture, as the hydroxymethyl group may oxidize. Stability studies suggest a shelf life of >12 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Troubleshooting Framework :
- Assay Variability : Compare enzyme inhibition assays (e.g., serine-type endopeptidase activity) using standardized protocols. For example, variations in buffer pH (4.6 vs. 7.4) or ionic strength can alter binding kinetics .
- Metabolite Interference : Use LC-MS/MS to identify degradation products or metabolites that may confound activity readings .
- Structural analogs : Benchmark against related piperidine-thiophene hybrids (e.g., {4-[(2-methylthiazol-4-yl)methyl]piperidin-4-yl}methanol) to isolate substituent-specific effects .
Q. What computational strategies are effective for predicting the compound’s binding affinity to FAD-dependent oxidoreductases?
- Modeling Workflow :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with Chaetomium thermophilum FAD-dependent oxidoreductase. Focus on the chlorothiophene moiety’s π-π stacking with flavin adenine dinucleotide (FAD) .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the hydroxymethyl-piperidine hinge region .
- QSAR : Train models using datasets of structurally related inhibitors (e.g., bis-naphthyl β-ketophosphonic acid) to predict IC₅₀ values .
Q. How can crystallographic fragment screening improve SAR understanding?
- Protocol :
- Co-crystallization : Soak pre-formed protein crystals (e.g., MtbTMPK) with 10 mM compound solution. Resolve structures at 1.8–2.2 Å resolution to map interactions (e.g., hydrogen bonds between the hydroxymethyl group and Asp94) .
- Fragment Merging : Combine fragments (e.g., piperidin-4-ylmethanol and chlorothiophene) to design analogs with enhanced target engagement .
Q. What strategies mitigate synthetic challenges in scaling up this compound for in vivo studies?
- Process Chemistry :
- Flow Chemistry : Optimize continuous flow synthesis using microreactors to control exothermic reactions (e.g., thiophene alkylation) and reduce byproducts .
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale purification .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
